(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(3-fluoro-2-methylphenyl)imino-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c1-15-19(24)11-7-12-20(15)26-23-18(14-16-8-5-6-13-21(16)28-23)22(27)25-17-9-3-2-4-10-17/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYAMBQFSSLQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, with an active methylene compound under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine, such as aniline, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Formation of the Imino Group: The imino group can be formed by reacting the chromene carboxamide with a substituted aniline derivative, such as 3-fluoro-2-methylaniline, under acidic or basic conditions to facilitate the imine formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the chromene core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the imino group, converting it to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be a site for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amino derivatives where the imino group is reduced to an amine.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, chromene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be studied for its potential to inhibit specific enzymes or pathways involved in these biological processes.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects. For example, its ability to interact with biological targets such as enzymes or receptors could make it a candidate for drug development in treating diseases like cancer or infections.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with enzymes or receptors, modulating their activity. For instance, the compound might inhibit an enzyme by binding to its active site, thereby blocking its function. Alternatively, it could act as an agonist or antagonist at a receptor, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imino Group
The imino group’s substituents significantly influence chromene derivatives’ physicochemical and biological profiles. Key analogs include:
2.1.1. (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
- Structural Difference: The imino group has a 4-fluorophenyl substituent, and the carboxamide is acetylated.
- Acetylation of the carboxamide may reduce polarity, improving membrane permeability but possibly altering metabolic stability .
2.1.2. (2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- Structural Difference: Methoxy groups are present on both the imino-phenyl and carboxamide-phenyl rings.
- Implications :
- Methoxy groups are electron-donating, which could modulate the compound’s electronic profile, affecting π-π stacking or charge-transfer interactions.
- Increased steric bulk from the methoxy groups might reduce binding affinity to compact active sites compared to the smaller fluorine and methyl groups in the target compound .
2.1.3. Parent Compound: 2-Imino-N-phenyl-2H-chromene-3-carboxamide
- Structural Difference: Lacks substituents on the imino-phenyl ring.
- Implications: The parent compound serves as a scaffold for synthesizing diverse heterocycles, including pyrimidinones and pyrazoles, with reported antifungal and antiviral activities . The addition of fluorine and methyl groups in the target compound may enhance bioactivity by improving lipophilicity (LogP) and resistance to oxidative metabolism.
Biological Activity
The compound (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide belongs to the chromene class, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by various research findings, data tables, and case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a chromene core with a carboxamide functional group, which is crucial for its biological activity.
Anticancer Activity
Several studies have demonstrated the potential anticancer properties of chromene derivatives. The compound's ability to inhibit cancer cell proliferation has been highlighted in various assays:
The effectiveness against these cell lines suggests that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.
Antimicrobial Activity
Research indicates that chromene derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized below:
These findings support the development of chromene-based compounds as potential antimicrobial agents.
Anti-inflammatory Activity
Chromenes have been noted for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For instance, a study indicated that a related compound significantly reduced COX-2 expression in vitro, suggesting a similar potential for this compound.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The carboxamide group enhances hydrogen bonding capabilities, allowing for better interaction with enzyme active sites.
- Receptor Modulation: The compound may act on specific receptors involved in cancer and inflammatory pathways, modulating their activity.
- Molecular Docking Studies: Computational studies have shown that the compound can effectively bind to targets such as acetylcholinesterase and protein kinases, leading to inhibition of their activities.
Case Studies
A recent study explored the synthesis and biological evaluation of various chromene derivatives, including our compound of interest. These derivatives were tested against multiple cancer cell lines and exhibited promising results in inhibiting cell growth comparable to established chemotherapeutic agents like doxorubicin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of substituted salicylaldehydes with 2-cyanoacetamides in glacial acetic acid under reflux, catalyzed by sodium acetate. Key parameters include molar ratios (e.g., 1:1.2 aldehyde:amide), reaction duration (6–8 hours), and purification via column chromatography using ethyl acetate/hexane gradients. Yield optimization may require temperature control (80–100°C) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how can potential impurities be identified?
- Methodological Answer :
- IR spectroscopy : Confirm imine (C=N stretch ~1600–1650 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹, C=O ~1680 cm⁻¹) groups.
- NMR (¹H/¹³C) : Assign regiochemistry via aromatic proton coupling patterns and imine proton singlet (~δ 8.5–9.0 ppm).
- Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental analysis : Verify C, H, N content (±0.3% deviation).
Impurities can be identified via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf comparison) .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this chromene derivative?
- Methodological Answer :
- Functional selection : Use hybrid functionals like B3LYP with exact exchange corrections to model HOMO-LUMO gaps and charge distribution .
- Basis sets : Employ 6-31G(d) for geometry optimization and 6-311++G(d,p) for higher accuracy.
- Reactivity analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate with experimental UV-Vis spectra and cyclic voltammetry .
Q. What strategies resolve contradictions in cytotoxic activity data across different cancer cell lines for this compound?
- Methodological Answer :
- Dose-response validation : Perform IC50 assays in triplicate using MTT or SRB protocols across multiple cell lines (e.g., MCF-7, A-549).
- Orthogonal assays : Confirm apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation.
- Structural analogs : Compare substituent effects (e.g., fluoro vs. methyl groups) to identify pharmacophores. For example, electron-withdrawing substituents on the phenyl ring enhance activity in A-549 cells .
Q. How can researchers design a structure-activity relationship (SAR) study to enhance pharmacological activity through targeted modifications?
- Methodological Answer :
- Core modifications : Introduce electron-donating groups (e.g., -OCH₃) on the chromene ring to stabilize charge-transfer interactions.
- Substituent variation : Test halogenated aryl groups (e.g., 3-Cl, 4-F) to improve lipophilicity (logP optimization).
- In silico docking : Use AutoDock Vina to model interactions with targets like tubulin or topoisomerase II. Prioritize derivatives with ΔG < -8 kcal/mol for synthesis .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental biological activity be addressed?
- Methodological Answer :
- Solvent effects : Recalculate DFT energies with polarizable continuum models (PCM) for aqueous environments.
- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives.
- Synergistic effects : Test combinations with adjuvants (e.g., P-glycoprotein inhibitors) to overcome efflux-mediated resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
